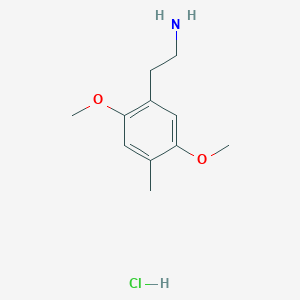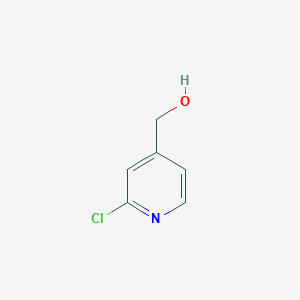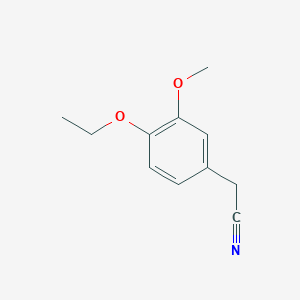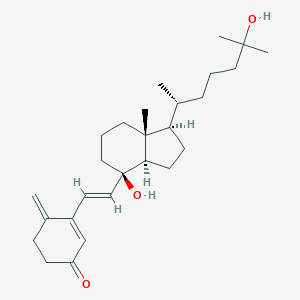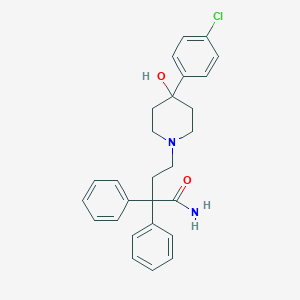
Tetra(propan-2-yl)disilene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetra(propan-2-yl)disilene is a highly reactive organosilicon compound that has been extensively studied in the field of organic chemistry. This compound is known for its unique properties, which have made it an important molecule in the development of new materials and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Tetra(propan-2-yl)disilene has a wide range of scientific research applications. One of its most important uses is in the development of new materials. This compound has been used in the synthesis of new polymers and other materials with unique properties, such as high thermal stability and excellent mechanical strength. It has also been used in the development of new pharmaceuticals, including anti-cancer and anti-viral drugs.
Wirkmechanismus
The mechanism of action of Tetra(propan-2-yl)disilene is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes in the body, which can lead to a range of physiological effects.
Biochemische Und Physiologische Effekte
Tetra(propan-2-yl)disilene has been shown to have a range of biochemical and physiological effects. It has been found to have anti-cancer properties, as well as anti-viral and anti-inflammatory effects. It has also been shown to have a range of other effects, including the ability to reduce oxidative stress and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Tetra(propan-2-yl)disilene in lab experiments is its high reactivity. This compound is highly reactive and can be used in a range of reactions to produce a variety of products. However, its high reactivity can also be a limitation, as it can make it difficult to control the reaction and produce the desired product.
Zukünftige Richtungen
There are many future directions for the study of Tetra(propan-2-yl)disilene. One area of research is the development of new materials and polymers with unique properties. Another area is the development of new pharmaceuticals with anti-cancer and anti-viral properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential uses in a range of applications.
Conclusion:
In conclusion, Tetra(propan-2-yl)disilene is a highly reactive organosilicon compound that has a wide range of scientific research applications. Its unique properties make it an important molecule in the development of new materials and pharmaceuticals. While its high reactivity can be a limitation, there are many future directions for the study of this compound, including the development of new materials and pharmaceuticals, and further research into its mechanism of action.
Synthesemethoden
The synthesis of Tetra(propan-2-yl)disilene is a complex process that involves the use of various reagents and catalysts. One of the most common methods for synthesizing this compound is the reduction of di(propan-2-yl)silylene with potassium graphite. This method produces a high yield of Tetra(propan-2-yl)disilene and is relatively easy to perform. Other methods include the reaction of silyl chlorides with lithium or magnesium, or the reaction of silyl chlorides with lithium or magnesium in the presence of a reducing agent.
Eigenschaften
CAS-Nummer |
19753-69-6 |
|---|---|
Produktname |
Tetra(propan-2-yl)disilene |
Molekularformel |
C12H28Si2 |
Molekulargewicht |
228.52 g/mol |
IUPAC-Name |
di(propan-2-yl)silylidene-di(propan-2-yl)silane |
InChI |
InChI=1S/C12H28Si2/c1-9(2)13(10(3)4)14(11(5)6)12(7)8/h9-12H,1-8H3 |
InChI-Schlüssel |
ROMPKQSKZLMYTR-UHFFFAOYSA-N |
SMILES |
CC(C)[Si](=[Si](C(C)C)C(C)C)C(C)C |
Kanonische SMILES |
CC(C)[Si](=[Si](C(C)C)C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



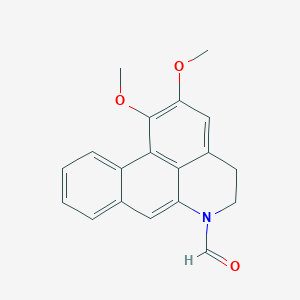
![2-[4-Ethylsulfanyl-2,5-bis(trideuteriomethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B27160.png)
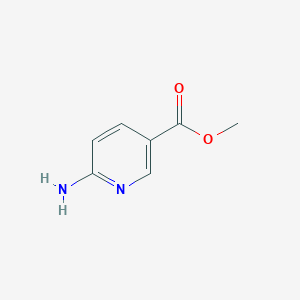
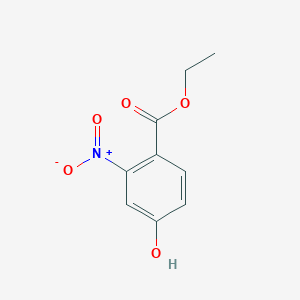
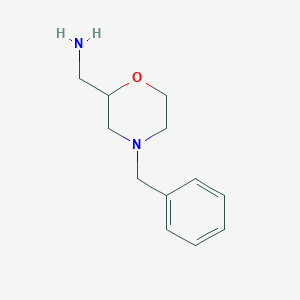
![2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol](/img/structure/B27175.png)
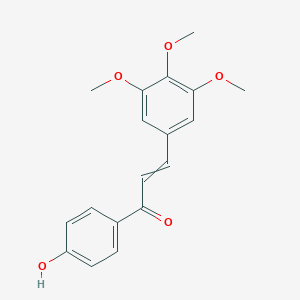
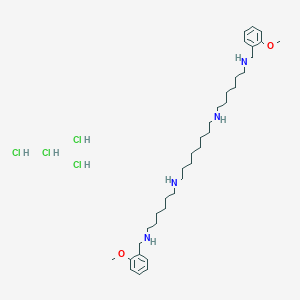
![Dimethyl 2-[(3-methyl-2-methylsulfonylimidazol-4-yl)methylidene]propanedioate](/img/structure/B27184.png)
